molecular formula C10H12N2.ClH<br>C10H13ClN2 B167248 Tryptamine hydrochloride CAS No. 343-94-2

Tryptamine hydrochloride

Cat. No.: B167248
CAS No.: 343-94-2
M. Wt: 196.67 g/mol
InChI Key: KDFBGNBTTMPNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tryptamine hydrochloride is a biogenic amine formed from the decarboxylation of the essential amino acid tryptophan. It is an indolamine metabolite and serves as a backbone for a wide array of biologically active molecules, including neurotransmitters such as serotonin and melatonin, as well as psychedelic compounds like dimethyltryptamine (DMT) and psilocybin . This compound is commonly used in biochemical research and has various applications in medicinal chemistry.

Mechanism of Action

Target of Action

Tryptamine hydrochloride primarily targets the trace amine-associated receptors (TAARs) expressed in the mammalian brain . It also interacts with serotonin type 4 (5-HT4) receptors in the gut .

Mode of Action

This compound interacts with its targets by acting as an agonist . It activates TAARs, which are involved in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, tryptamine, produced by symbiotic bacteria, activates 5-HT4 receptors .

Biochemical Pathways

The primary biochemical pathway for tryptamine involves the conversion of dietary tryptophan to tryptamine by the enzyme tryptophan decarboxylase, which is present in certain gut bacteria . This pathway is known as the tryptamine pathway , and it is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), indole-3-acetic acid (IAA) .

Pharmacokinetics

It is known that tryptamine can cross the blood-brain barrier, indicating that it has good bioavailability .

Result of Action

The activation of TAARs by this compound results in the regulation of the activity of dopaminergic, serotonergic, and glutamatergic systems . This can lead to altered perceptions and mood regulation . In the gut, the activation of 5-HT4 receptors by tryptamine regulates gastrointestinal motility .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of certain gut bacteria, which possess the enzyme tryptophan decarboxylase, is crucial for the conversion of dietary tryptophan to tryptamine . Furthermore, the physiological state of the individual, such as the presence of certain neuropsychiatric disorders, can influence the levels of tryptamine in the brain .

Biochemical Analysis

Biochemical Properties

Tryptamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate trace amine-associated receptors expressed in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the gut, tryptamine produced by mutualistic bacteria activates serotonin GPCRs ubiquitously expressed along the colonic epithelium .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to activate trace amine-associated receptors in the mammalian brain .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the onset of its effects is rapid, with full effects noted within 2 minutes of administration and subjective effects fully resolving within 20–30 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects can vary, it has been noted that minor additions and modifications to the indolealkylamine backbone provide an endless supply of novel tryptamine structures, each with a unique pharmacology .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of the essential amino acid, tryptophan . The major tryptophan metabolism pathway is the kynurenine pathway . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine .

Subcellular Localization

It has been found that tryptamine in the brain is located primarily in the synaptosomal fraction, suggesting that it originates, or at least is stored, in neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tryptamine hydrochloride can be synthesized through the enzymatic decarboxylation of L-tryptophan. This reaction is catalyzed by aromatic L-amino acid decarboxylase (AADC) and results in the formation of tryptamine, which can then be converted to its hydrochloride salt . The reaction conditions typically involve the use of a buffer solution and specific temperature control to optimize enzyme activity.

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of tryptamine followed by its conversion to the hydrochloride salt. The process may include steps such as the Pictet-Spengler reaction, where tryptamine reacts with aldehydes or ketones to form various derivatives . The final product is then purified and crystallized to obtain this compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Tryptamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and MAO enzymes.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and various alkylating agents are employed.

Major Products:

    Oxidation: Indole-3-acetaldehyde

    Reduction: Reduced tryptamine derivatives

    Substitution: Halogenated tryptamine derivatives

Biological Activity

Tryptamine hydrochloride is a psychoactive compound derived from the amino acid tryptophan. It has garnered attention due to its significant biological activities, particularly in relation to neurotransmission and gut microbiota interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications for gut health.

Chemical Structure and Metabolism

Chemical Structure : Tryptamine is characterized by an indole structure, which includes a fused benzene and pyrrole ring along with a 2-aminoethyl side chain. This structure is common among various neuromodulators, including serotonin and melatonin .

Metabolism : Tryptamine is metabolized primarily by monoamine oxidases (MAO) to form indole-3-acetaldehyde, with subsequent conversion to indole-3-acetic acid (IAA). Its metabolic pathway is rapid, leading to a short half-life in biological systems .

This compound exerts its effects primarily through the activation of serotonin receptors, particularly the 5-HT receptors (5-HT1A and 5-HT2A), and trace amine-associated receptors (TAARs). These interactions influence various physiological processes:

  • Serotonin Receptor Activation : Tryptamine activates 5-HT4 receptors in the gastrointestinal tract, enhancing motility and fluid secretion. This mechanism is crucial for maintaining gut homeostasis .
  • Neuronal Activity Modulation : Tryptamine influences dopaminergic and serotonergic systems by modulating neurotransmitter release and reuptake. It can enhance neuronal firing by inhibiting neurotransmitter recycling through cAMP-dependent phosphorylation of monoamine transporters .

Neurotransmission

Tryptamine's role as a neurotransmitter affects mood, perception, and cognition. Its psychoactive properties are attributed to its ability to stimulate serotonin receptors, which are implicated in various neurological functions.

Gut Health

Recent studies have highlighted the impact of bacteria-derived tryptamine on gut microbiota. Tryptamine influences microbial composition and function, leading to alterations in short-chain fatty acids (SCFAs) production, which are vital for gut health:

  • Microbial Interactions : Increased tryptamine levels can modify gut microbial communities, reducing carbohydrate consumption and altering SCFA profiles .
  • Anti-inflammatory Properties : Tryptamine has been shown to reduce pro-inflammatory cytokine production in macrophages and attenuate colitis severity in animal models .

Case Studies

  • Head-Twitch Response Study : A study investigating synthetic analogs of tryptamine found that compounds like PYT HCl and PIT HCl induced head-twitch responses in mice, suggesting hallucinogenic properties via 5-HT2A receptor stimulation. This study highlighted the potential for these compounds to modulate serotonin pathways without significant abuse potential .
  • Gut Microbiota Modulation : Research demonstrated that tryptamine produced by intestinal bacteria significantly affects gut homeostasis. Increased levels were associated with reduced inflammation and improved gut barrier function in murine models of colitis .

Summary Table of Biological Activities

Activity TypeMechanismEffect
NeurotransmissionActivation of 5-HT1A/2A receptorsMood enhancement, altered perception
Gastrointestinal MotilityActivation of 5-HT4 receptorsIncreased motility and fluid secretion
Gut Microbiota InteractionModulation of microbial compositionAltered SCFA production, reduced inflammation
Anti-inflammatoryInhibition of pro-inflammatory cytokinesAttenuation of colitis severity

Properties

IUPAC Name

2-(1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBGNBTTMPNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-54-1 (Parent)
Record name Tryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9059836
Record name Tryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-94-2
Record name Tryptamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-ethanamine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(indol-3-yl)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2942LD1Q06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tryptamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Tryptamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Tryptamine hydrochloride
Reactant of Route 4
Tryptamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tryptamine hydrochloride
Reactant of Route 6
Tryptamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.